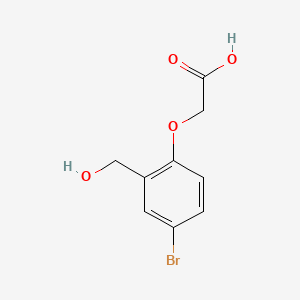

2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid

Description

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid is an organic compound that features a bromine atom, a hydroxymethyl group, and a phenoxyacetic acid moiety

Properties

IUPAC Name |

2-[4-bromo-2-(hydroxymethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13/h1-3,11H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNTWAAGYOSTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with chloroacetic acid under basic conditions. The phenolate anion, formed by deprotonation of the phenol, undergoes nucleophilic substitution with chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products

Oxidation: 2-(4-bromo-2-(carboxymethyl)phenoxy)acetic acid.

Reduction: 2-(4-hydroxy-2-(hydroxymethyl)phenoxy)acetic acid.

Substitution: 2-(4-azido-2-(hydroxymethyl)phenoxy)acetic acid or 2-(4-thio-2-(hydroxymethyl)phenoxy)acetic acid.

Scientific Research Applications

Enzyme Interaction Studies

Research indicates that 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid may interact with various enzymes and receptors, making it a valuable biochemical probe. Its functional groups enable diverse interactions that could modify enzyme activity or receptor binding. Such properties are particularly useful in studying biochemical pathways and therapeutic targets.

Anti-inflammatory Properties

The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Selective COX-2 inhibitors are significant in treating inflammatory conditions. Studies have demonstrated that derivatives with bromine substitution at position 4 on the phenoxy ring exhibit enhanced inhibitory efficacy against COX-2 compared to their unsubstituted counterparts . For instance, compounds with IC50 values as low as 0.06 μM have been reported, indicating potent anti-inflammatory activity .

Therapeutic Development

The unique reactivity profile of 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid positions it as a candidate for developing new therapeutic agents. Its ability to modulate enzyme activity suggests potential applications in drug design aimed at targeting inflammatory diseases or other conditions where COX-2 plays a critical role .

Biochemical Probes

Due to its interaction capabilities with various biological targets, this compound can serve as a biochemical probe in research settings. It can be utilized to elucidate mechanisms underlying enzyme action or receptor signaling pathways, thereby contributing to the understanding of complex biological systems.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid:

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxymethyl group can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Phenoxyacetic acid: Lacks the bromine and hydroxymethyl groups, making it less reactive in certain substitution reactions.

4-bromo-2-(hydroxymethyl)phenol: Similar structure but lacks the acetic acid moiety, limiting its applications in organic synthesis.

2-(4-chloro-2-(hydroxymethyl)phenoxy)acetic acid: Similar structure with a chlorine atom instead of bromine, which can affect its reactivity and interactions.

Uniqueness

2-(4-bromo-2-(hydroxymethyl)phenoxy)acetic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group, which provide distinct reactivity and potential for various applications in synthesis and research.

Biological Activity

2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid is an organic compound notable for its unique structure, which includes a bromine atom, a hydroxymethyl group, and a phenoxyacetic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various enzymes and receptors. Understanding its biological activity is crucial for exploring its applications in drug development and biochemical research.

- Molecular Formula : C10H10BrO4

- Molecular Weight : Approximately 261.07 g/mol

- Structure : The compound features a phenolic ring substituted with a bromine atom and a hydroxymethyl group, enhancing its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid exhibits several biological activities, primarily through its interactions with enzymes and receptors. These activities can be summarized as follows:

- Enzyme Interaction : The compound may act as a biochemical probe, influencing enzyme activity through hydrogen bonding and halogen bonding due to the presence of the bromine atom and hydroxymethyl group.

- Antiproliferative Effects : Similar compounds have shown antiproliferative effects in mammalian cells, suggesting potential applications in cancer research .

- Topoisomerase Inhibition : Some related compounds have been documented to inhibit topoisomerase II, a critical enzyme in DNA replication and repair processes .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, which can provide insights into the potential effects of 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid.

Study 1: Antiproliferative Activity

A study on benzopsoralens, structurally related to the target compound, found that certain derivatives induced significant antiproliferative effects in mammalian cells. The activity was linked to their ability to inhibit topoisomerase II, which is crucial for cell division . This suggests that 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid may also possess similar properties.

Study 2: Enzyme Interaction Analysis

Research focusing on small molecules interacting with CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) highlighted the importance of molecular structure in modulating enzyme activity. Compounds that enhance or inhibit CFTR function were identified through extensive molecular docking studies . The structural features of 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid may allow it to interact similarly with ion channels or other enzymes.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-hydroxyphenyl acetic acid | C9H9BrO3 | Lacks hydroxymethyl group; less reactive |

| Phenoxyacetic acid | C8H8O3 | No halogen substitution; simpler structure |

| 4-Bromo-2-hydroxymethylphenol | C8H9BrO | Similar structure without acetic acid moiety |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Bromo-2-(hydroxymethyl)phenoxy)acetic acid, and how can regioselectivity be controlled during bromination?

- Methodological Answer : The compound can be synthesized via bromination of a precursor such as 4-methoxyphenylacetic acid derivatives. For example, regioselective bromination using bromine (Br₂) in acetic acid under controlled temperatures (room temperature) achieves substitution at the 4-position of the phenyl ring. Purification via recrystallization or chromatography ensures high yields (≥85%). Key steps include monitoring reaction progress with TLC and optimizing stoichiometry to minimize di-substitution byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Analyze and NMR for bromine-induced deshielding effects. The hydroxymethyl group (-CH₂OH) typically appears as a singlet at δ ~4.7 ppm (), while the acetic acid moiety shows a carbonyl peak at δ ~170 ppm () .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with motifs) to confirm stereoelectronic effects .

- IR Spectroscopy : Identify hydroxyl (-OH) stretches at 3200–3500 cm⁻¹ and carbonyl (C=O) vibrations at ~1700 cm⁻¹ .

Q. How does the hydroxymethyl group influence solubility and purification strategies for this compound?

- Methodological Answer : The hydroxymethyl group enhances polarity, enabling solubility in polar solvents (e.g., methanol, DMSO). Purification via acid-base extraction (using NaOH/HCl to protonate/deprotonate the acetic acid group) or silica gel chromatography (eluting with ethyl acetate/hexane gradients) is recommended. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromine substituent affect electronic properties and reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent carbon. This facilitates SNAr (nucleophilic aromatic substitution) with amines or alkoxides. For example, substitution with sodium methoxide (NaOCH₃) in DMF at 80°C replaces bromine with methoxy, confirmed by loss of the Br signal in -NMR. DFT calculations (e.g., Mulliken charges) predict activation barriers for such reactions .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected by-products during oxidation?

- Methodological Answer :

- By-product Analysis : Use LC-MS or GC-MS to identify side products (e.g., over-oxidation to ketones or decarboxylation products). Adjust oxidizing agents (e.g., replace KMnO₄ with milder CrO₃) to suppress over-oxidation .

- Reaction Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, switching from acetic acid to THF reduces esterification side reactions .

Q. How can computational modeling predict the compound’s reactivity in complex reaction environments, such as enzymatic systems?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. Focus on the bromine’s steric clash with active-site residues and the acetic acid’s hydrogen-bonding potential. QSAR models correlate substituent effects (e.g., Hammett σ values) with inhibitory activity .

Q. What are the implications of crystal structure distortions (e.g., C–C–C bond angles) on the compound’s stability and derivatization?

- Methodological Answer : X-ray data reveals bond angle deviations (e.g., 121.5° at the bromine-substituted carbon vs. 118.4° at the acetic acid group), indicating localized strain. Stabilize reactive intermediates (e.g., enolates) using bulky bases (LDA) in anhydrous THF to minimize decomposition. Derivatization (e.g., esterification) reduces strain by planarizing the acetic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.